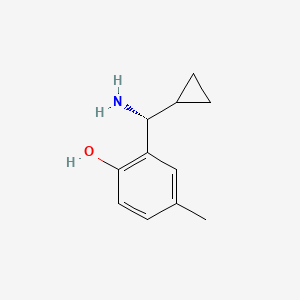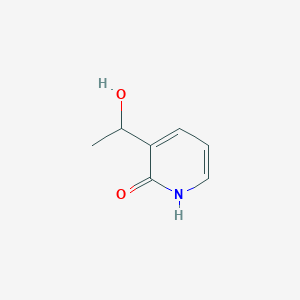
6-Fluoro-4-(trifluoromethyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-(trifluoromethyl)nicotinaldehyde is a fluorinated heterocyclic compound with the molecular formula C7H3F4NO. This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a nicotinaldehyde core. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability, lipophilicity, and biological activity, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(trifluoromethyl)nicotinaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated nicotinaldehyde under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability. The choice of raw materials and reaction conditions is crucial to achieving high purity and yield in the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include 6-fluoro-4-(trifluoromethyl)nicotinic acid, 6-fluoro-4-(trifluoromethyl)nicotinyl alcohol, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
6-Fluoro-4-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its fluorinated structure, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)nicotinaldehyde is primarily influenced by its ability to interact with biological targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)nicotinaldehyde
- 6-(Trifluoromethyl)nicotinaldehyde
- 6-Fluoro-3-pyridinecarboxaldehyde
Uniqueness: 6-Fluoro-4-(trifluoromethyl)nicotinaldehyde is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. This dual substitution pattern can enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H3F4NO |
|---|---|
Molecular Weight |
193.10 g/mol |
IUPAC Name |
6-fluoro-4-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3F4NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-3H |
InChI Key |
AVSCJEISQYWDBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)
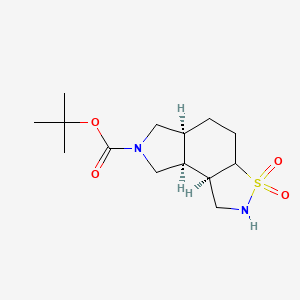

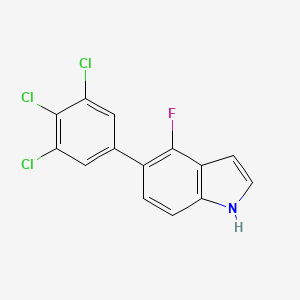
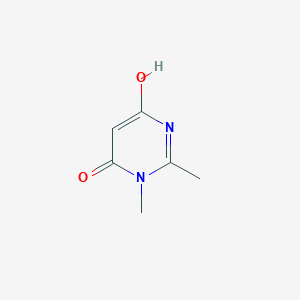
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
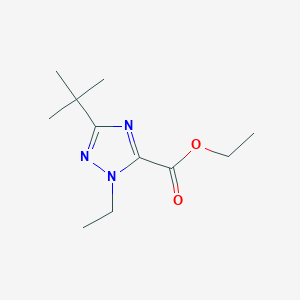
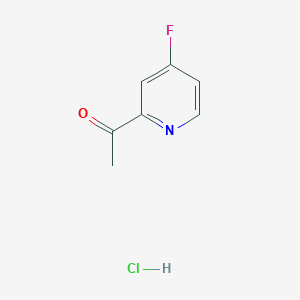
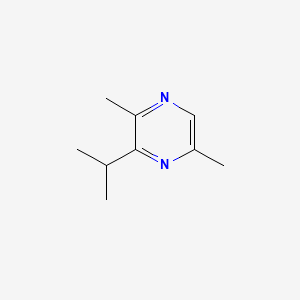
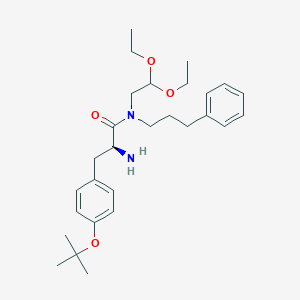
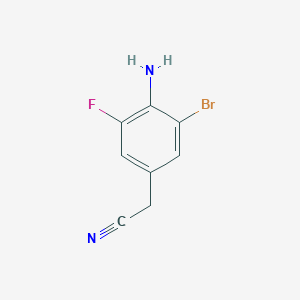
![2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B13119085.png)
